An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
This guide provides a comprehensive technical overview for the synthesis and characterization of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a key heterocyclic intermediate in drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, primarily due to its structural analogy to purine, a fundamental component of nucleic acids.[1][2] This structural similarity allows pyrazolo[3,4-d]pyrimidine derivatives to interact with a wide range of biological targets, particularly protein kinases, by mimicking the binding of adenosine triphosphate (ATP).[3] Consequently, this heterocyclic system is a cornerstone in the development of inhibitors for various kinases implicated in oncology, immunology, and inflammatory diseases.[4]
6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a strategically important intermediate. The differential reactivity of the chloro and methylthio groups at the C6 and C4 positions, respectively, allows for selective functionalization, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Synthesis of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
The synthesis of the target compound is achieved through a robust and scalable two-step process, commencing with the construction of the pyrazolo[3,4-d]pyrimidine core, followed by a regioselective nucleophilic aromatic substitution.
Overall Synthetic Pathway
Caption: Overall synthetic route to 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.
Step 1: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
The initial step involves a condensation reaction between 5-amino-1H-pyrazole-4-carboxamide and urea to form the bicyclic pyrazolo[3,4-d]pyrimidine-4,6-dione, which is subsequently chlorinated.[1]
Experimental Protocol:
-
Cyclization: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents).[1]
-
Heat the mixture to 190°C for 2 hours. The reaction mixture will gradually become a solid mass.[1]
-
Allow the mixture to cool to room temperature and then add a 10% potassium hydroxide solution to dissolve the solid.
-
Acidify the solution with dilute hydrochloric acid to a pH of 4-5 to precipitate the product.[1]
-
Filter the white solid, wash with cold water, and dry to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.
-
Chlorination: To a flask containing the dried 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (1 equivalent), add phosphorus oxychloride (POCl₃, 5-10 equivalents) and a catalytic amount of N,N-dimethylaniline.[5]
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried to afford 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.
Mechanistic Insight:
The initial cyclization is a condensation reaction where the amino groups of the pyrazole and urea react to form the pyrimidine ring. The subsequent chlorination with phosphorus oxychloride is a classic method for converting hydroxyl groups on heterocyclic rings to chlorides. The mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion.
Step 2: Regioselective Synthesis of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
This step exploits the higher reactivity of the chlorine atom at the C4 position towards nucleophilic substitution compared to the chlorine at the C6 position.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of sodium thiomethoxide (NaSCH₃, 1 equivalent) in THF to the reaction mixture.
-
Stir the reaction at 0°C for 1-2 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the nucleophile (sodium thiomethoxide) with atmospheric moisture and oxygen.
-
Low Temperature (0°C): Controls the exothermicity of the reaction and enhances the regioselectivity by favoring the kinetically controlled substitution at the more reactive C4 position.
-
Anhydrous Solvent: THF is used as it is a polar aprotic solvent that can dissolve both the substrate and the nucleophile without interfering with the reaction.
Characterization of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized compound.
General Characterization Workflow
Caption: A typical workflow for the characterization of the final product.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | A singlet for the pyrazole proton (C3-H) is expected around δ 8.0-8.5 ppm.[6][7] A singlet corresponding to the three protons of the methylthio group (-SCH₃) should appear around δ 2.4-2.7 ppm.[8] A broad singlet for the N-H proton will also be present. |
| ¹³C NMR | The carbon of the methylthio group is expected around δ 14-15 ppm.[8] The carbons of the pyrazolo[3,4-d]pyrimidine core will appear in the aromatic region (approximately δ 100-160 ppm).[6][7] |
| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching (around 2900-3000 cm⁻¹), C=N and C=C stretching in the aromatic system (around 1500-1600 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹) are expected.[7][8] |
| Mass Spectrometry (HRMS) | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₆H₅ClN₄S, confirming the elemental composition. The isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature. |
Applications in Drug Discovery
6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The chlorine atom at the C6 position can be displaced by various nucleophiles (amines, alcohols, etc.) through nucleophilic aromatic substitution, allowing for the introduction of diverse side chains. This enables the exploration of the chemical space around the pyrazolo[3,4-d]pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
Safety and Handling
Hazard Identification:
-
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: This is a chlorinated heterocyclic compound and should be handled as a potential irritant and toxic substance.[9][10]
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation.
-
Sodium Thiomethoxide: A strong nucleophile and a potential irritant.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[9]
-
Skin and Body Protection: A lab coat is required. For larger scale reactions, consider additional protective clothing.
-
Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood.
Handling and Storage:
-
Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area.
-
Avoid inhalation of dust, fumes, and vapors.[11]
-
Prevent contact with skin and eyes.[11]
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
References
-
Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine - Clausius Scientific Press. (URL: [Link])
- 4,6-DICHLORO-1,3-DIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE Safety D
- 4 - SAFETY D
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC. (URL: [Link])
- 1 - SAFETY D
- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: not available)
-
Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies - ACS Publications. (URL: [Link])
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (URL: not available)
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - MDPI. (URL: [Link])
-
ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. - ResearchGate. (URL: [Link])
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - MDPI. (URL: [Link])
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC. (URL: [Link])
-
4-Pyrimidinamine, 6-chloro-2-(methylthio)- - the NIST WebBook. (URL: [Link])
- RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIV
-
Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction - ResearchGate. (URL: [Link])
Sources
- 1. clausiuspress.com [clausiuspress.com]
- 2. rsc.org [rsc.org]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Chloro-1H-pyrazolo[4,3-c]pyridine(1206979-33-0) 1H NMR [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
